molecular formula C19H20N4OS B2376375 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide CAS No. 1797557-86-8

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide

Cat. No.: B2376375
CAS No.: 1797557-86-8
M. Wt: 352.46
InChI Key: CIAJXRBCWYGBGS-UHFFFAOYSA-N
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Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

The compound, also known as 2,2-dimethyl-N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)propanamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific compound and its structure . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biological pathways due to their diverse biological activities .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may influence their pharmacokinetic properties .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physico-chemical properties of thiazole derivatives, such as their boiling point, basicity, and water solubility, may be influenced by environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide typically involves the formation of the thiazole ring followed by the introduction of the pyridin-3-ylamino group and the pivalamide moiety. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Pyridin-3-ylamino Group: The pyridin-3-ylamino group can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate amine.

    Attachment of Pivalamide Moiety: The final step involves the acylation of the thiazole derivative with pivaloyl chloride to form the pivalamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its thiazole moiety.

    Biology: It is used in biological assays to study enzyme inhibition and protein interactions.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industry: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit various biological activities.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine ring and are known for their biological significance.

Uniqueness

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide is unique due to the combination of the thiazole and pyridine moieties, which may confer distinct biological activities and chemical properties. This combination allows for diverse applications in medicinal chemistry, biology, and material science.

Properties

IUPAC Name

2,2-dimethyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-19(2,3)17(24)21-14-8-6-13(7-9-14)16-12-25-18(23-16)22-15-5-4-10-20-11-15/h4-12H,1-3H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAJXRBCWYGBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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